molecular formula C19H18ClNO B15078723 N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide

Katalognummer: B15078723
Molekulargewicht: 311.8 g/mol
InChI-Schlüssel: LVOYLMZXCRBAER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide is a chemical compound with the molecular formula C19H18ClNO and a molecular weight of 311.814 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of various industrial chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that differentiate it from other benzamide derivatives.

Eigenschaften

Molekularformel

C19H18ClNO

Molekulargewicht

311.8 g/mol

IUPAC-Name

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide

InChI

InChI=1S/C19H18ClNO/c1-14(16-7-8-16)21(13-15-5-3-2-4-6-15)19(22)17-9-11-18(20)12-10-17/h2-6,9-12,16H,1,7-8,13H2

InChI-Schlüssel

LVOYLMZXCRBAER-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.